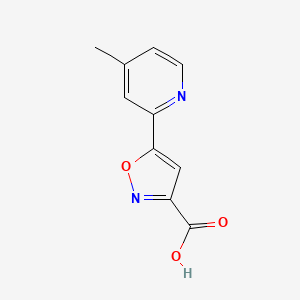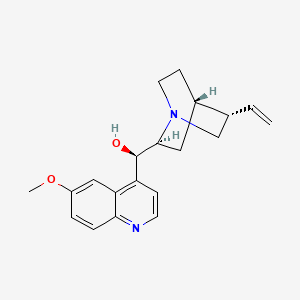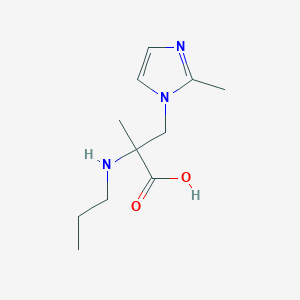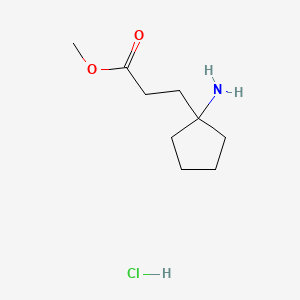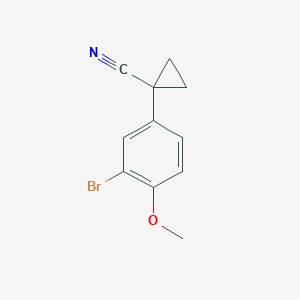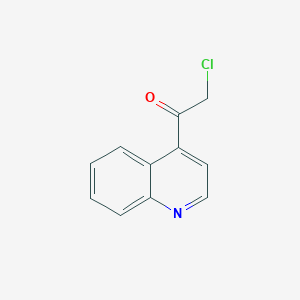
2-Chloro-1-(quinolin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(quinolin-4-YL)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. This compound is known for its significant applications in various fields, including medicinal chemistry, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(quinolin-4-YL)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method includes the following steps:
Starting Material: Quinoline is used as the starting material.
Reaction with Chloroacetyl Chloride: Quinoline is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-Chloro-1-(quinolin-4-YL)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-ethanol derivatives.
科学研究应用
2-Chloro-1-(quinolin-4-YL)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2-Chloro-1-(quinolin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
相似化合物的比较
Similar Compounds
2-Chloroquinoline: A simpler derivative with similar reactivity but lacking the ethanone group.
4-Chloroquinoline: Another derivative with chlorine substitution at a different position.
Quinoline-4-carboxylic acid: An oxidized form of the compound.
Uniqueness
2-Chloro-1-(quinolin-4-YL)ethanone is unique due to the presence of both the chloro and ethanone groups, which provide distinct reactivity and allow for the synthesis of a wide range of derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
2-chloro-1-quinolin-4-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10/h1-6H,7H2 |
InChI 键 |
NBPSXWPURGKWQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)

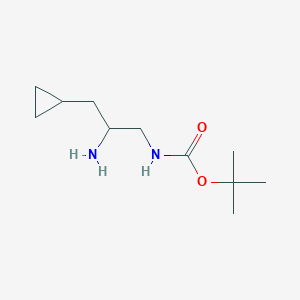
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
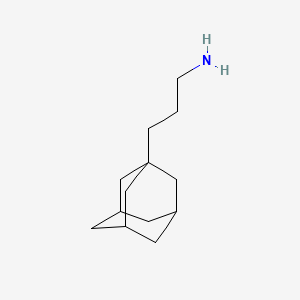
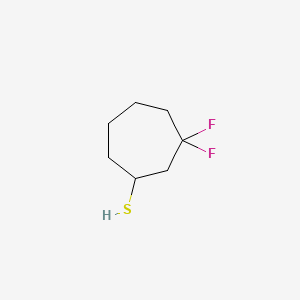
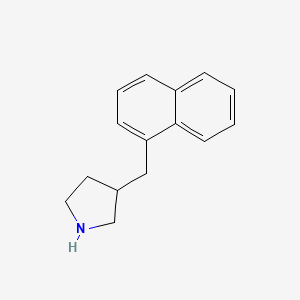
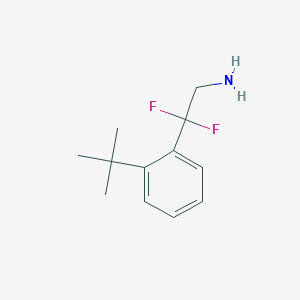
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
